molecular formula C5H10OSi B1594332 Ethenone, (trimethylsilyl)- CAS No. 4071-85-6

Ethenone, (trimethylsilyl)-

Cat. No.: B1594332
CAS No.: 4071-85-6
M. Wt: 114.22 g/mol
InChI Key: GYUIBRZEAWWIHU-UHFFFAOYSA-N
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Description

Ethenone, (trimethylsilyl)-, also known as trimethylsilylketene, is an organic compound that features a trimethylsilyl group attached to a ketene functional group. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenone, (trimethylsilyl)-, can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with ketene in the presence of a base such as triethylamine. The reaction proceeds as follows: [ \text{CH}_2=C=O + \text{Cl-Si(CH}_3)_3 \rightarrow \text{CH}_2=C=O-Si(CH}_3)_3 + \text{HCl} ]

Another method involves the thermal dehydration of acetic acid at high temperatures (700–750 °C) in the presence of triethyl phosphate as a catalyst: [ \text{CH}_3COOH \rightarrow \text{CH}_2=C=O + \text{H}_2O ]

Industrial Production Methods

Industrial production of ethenone, (trimethylsilyl)-, typically involves large-scale thermal dehydration of acetic acid or the reaction of trimethylsilyl chloride with ketene. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethenone, (trimethylsilyl)-, undergoes various chemical reactions, including:

    Addition Reactions: Reacts with H-acidic compounds to form acetic acid derivatives.

    Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of the trimethylsilyl group.

Common Reagents and Conditions

    Addition Reactions: Common reagents include water, primary amines, and secondary amines. The reaction with water forms acetic acid, while reactions with amines form acetamides.

    Substitution Reactions: Reagents such as trimethylsilyl chloride and bases like triethylamine are commonly used.

Major Products Formed

    Acetic Acid: Formed from the reaction with water.

    Acetamides: Formed from the reaction with primary or secondary amines.

Scientific Research Applications

Ethenone, (trimethylsilyl)-, has several scientific research applications:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including acetic acid derivatives and acetamides.

    Polymer Chemistry: Employed in the synthesis of trimethylsiloxy-functionalized polymers through ring-opening metathesis polymerization.

    Radical Reactions: Utilized in radical reductions and hydrosilylation reactions, providing high yields and selectivity under mild conditions.

    Material Science: Applied in the development of advanced materials with specific properties, such as increased volatility and stability.

Mechanism of Action

The mechanism of action of ethenone, (trimethylsilyl)-, involves its reactivity with nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating specific reactions. The ketene functional group undergoes addition reactions with H-acidic compounds, forming acetic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ethenone (Ketene): The simplest member of the ketene class, with the formula ( \text{C}_2\text{H}_2\text{O} ).

    Trimethylsilyl Chloride: A reagent used in the synthesis of trimethylsilylketene.

    Trimethylsiloxy Compounds: Compounds containing the trimethylsiloxy group, used in various organic synthesis applications.

Uniqueness

Ethenone, (trimethylsilyl)-, is unique due to the presence of both the trimethylsilyl and ketene functional groups. This combination imparts specific reactivity and stability, making it valuable in organic synthesis and material science. The trimethylsilyl group enhances the volatility and stability of the compound, while the ketene group provides reactivity towards nucleophiles and electrophiles.

Properties

InChI

InChI=1S/C5H10OSi/c1-7(2,3)5-4-6/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUIBRZEAWWIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063285
Record name Ethenone, (trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4071-85-6
Record name 2-(Trimethylsilyl)ethenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4071-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethenone, 2-(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004071856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethenone, 2-(trimethylsilyl)-
Source EPA Chemicals under the TSCA
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Record name Ethenone, (trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Trimethylsilyl)ketene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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